Cefixime impurity A (CAS 1335475-08-5) is a pharmacopeial-designated (EP Impurity A) reference standard representing the primary ring-opened degradation product of the third-generation cephalosporin antibiotic, cefixime. Formed predominantly through the hydrolytic or photolytic cleavage of the β-lactam ring, this compound (C16H17N5O8S2, MW 471.46 g/mol) is a critical analytical marker in pharmaceutical quality control. Procurement of high-purity (>95%) Cefixime impurity A is strictly required for the calibration of high-performance liquid chromatography (HPLC) and LC-MS/MS systems, enabling the precise quantification of API degradation during batch release, forced degradation studies, and long-term shelf-life evaluations [1].
In stability-indicating method development, relying on crude forced-degradation mixtures of cefixime rather than a purified Impurity A standard fails to meet regulatory quantification requirements. While stressing the API generates Impurity A alongside Impurities B, D, and E, the resulting crude mixture lacks the known concentration required to calculate precise relative response factors (RRF) and limits of detection (LOD). Furthermore, substituting this physical standard with theoretical LC-MS/MS mass libraries is insufficient for European Pharmacopoeia (EP) or USP compliance, which mandates exact chromatographic retention time matching and area normalization against a certified reference material [1].
In validated LC-UV stability-indicating methods, Cefixime Impurity A demonstrates a distinct relative retention time (RRT) of approximately 0.80 compared to the intact cefixime API. This baseline separation ensures that the degradation product can be accurately integrated without peak tailing or co-elution interference from the high-concentration active ingredient [1].
| Evidence Dimension | Relative Retention Time (RRT) |
| Target Compound Data | RRT ~0.80 |
| Comparator Or Baseline | Cefixime API (RRT 1.00) |
| Quantified Difference | Baseline separation with a ~0.20 RRT shift |
| Conditions | Isocratic or gradient LC-UV at 254 nm |
Provides the necessary chromatographic baseline separation required to accurately quantify degradation without interference from the main API peak.
Under low-energy collision-induced dissociation (CID), the ring-opened structure of Cefixime Impurity A yields a highly specific fragmentation pattern, characterized by prominent ions at m/z 428 [M+H–CO2]+ and m/z 384 [M+H–CO2–CO2]+. In contrast, the intact cefixime API produces a primary fragment at m/z 285 due to the cleavage of the intact β-lactam ring. This divergence allows for unambiguous structural identification during complex matrix analysis [1].
| Evidence Dimension | Primary CID Fragment Ions |
| Target Compound Data | m/z 428 and m/z 384 (ring-opened signature) |
| Comparator Or Baseline | Intact Cefixime (m/z 285 lactam cleavage fragment) |
| Quantified Difference | Complete divergence in low-energy CID fragmentation pathways |
| Conditions | LC-MS/MS under low resonance voltage |
Enables precise structural identification and mass-balance calculations during complex forced degradation studies.
Cefixime Impurity A serves as a dynamic degradation marker, with its concentration increasing predictably under hydrolytic stress, thermal stress, and UV-C (200-280 nm) photolysis. This contrasts directly with process-related byproducts, such as Cefixime Impurity C, which are generated only during synthesis and remain static during storage. Tracking this dynamic increase is a strict requirement for establishing API expiration dates [1].
| Evidence Dimension | Concentration trend during storage/stress |
| Target Compound Data | Dynamic concentration increase under UV/hydrolytic stress |
| Comparator Or Baseline | Process impurity C (static concentration) |
| Quantified Difference | Dynamic vs. static concentration profile over time |
| Conditions | Accelerated stability testing (e.g., high temperature or UV exposure) |
Serves as the definitive dynamic marker for establishing API expiration dates and evaluating formulation stability.
Procured as a high-purity reference standard, Cefixime Impurity A is utilized to validate LC-UV methods for batch release testing. It allows QC laboratories to establish accurate limits of detection (LOD), limits of quantification (LOQ), and relative response factors, ensuring compliance with European Pharmacopoeia (EP) monographs [1].
Employed in API stress testing to map hydrolytic and photolytic breakdown pathways. By spiking samples with known concentrations of Impurity A, formulators can accurately measure the protective efficacy of different packaging materials against UV-C exposure and moisture[2].
Utilized as a structural benchmark in tandem mass spectrometry to differentiate ring-opened degradation products from intact cephalosporins. Its specific CID fragmentation signature (m/z 428 and 384) provides a reliable reference for identifying unknown peaks in complex biological or formulated matrices [3].